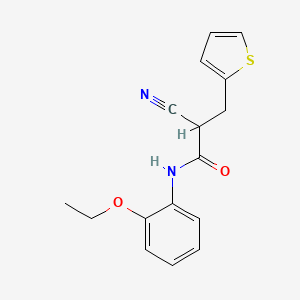

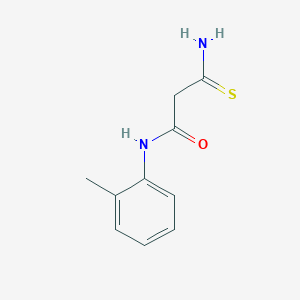

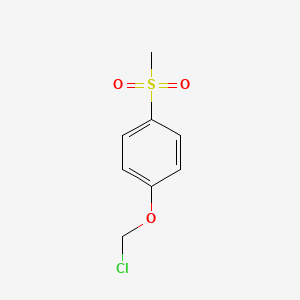

N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex organic molecule with several functional groups. It contains a methoxybenzyl group (a benzene ring with a methoxy and a benzyl substituent), a tetrahydroquinoline group (a heterocyclic compound containing a quinoline backbone and four hydrogen atoms), and an oxalamide group (a type of amide). These groups suggest that the compound could have interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The methoxybenzyl group could potentially be introduced via a Friedel-Crafts alkylation, while the tetrahydroquinoline group could be formed via a Povarov reaction. The oxalamide group could potentially be introduced via amide bond formation.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the methoxybenzyl group would likely contribute to the compound’s stability and could participate in π-π stacking interactions. The tetrahydroquinoline group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, which could participate in a variety of reactions, including hydrolysis and condensation reactions. The benzene ring could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could have a relatively high melting point due to the presence of the benzene ring. The compound could also exhibit solubility in organic solvents due to the presence of the methoxybenzyl and tetrahydroquinoline groups.科学的研究の応用

Ligands and Receptor Antagonism

One study focused on the development of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives to obtain potent 5-HT6 receptor ligands. A specific compound demonstrated pro-cognitive and antidepressant-like properties in vivo, highlighting its potential as a 5-HT6 receptor antagonist with distinct neurological benefits (Zajdel et al., 2016).

Anticancer Activity

Another application involves the synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are potent histone deacetylase (HDAC) inhibitors showing cytotoxicity towards PC-3 cancer cells. One compound exhibited significant anti-HDAC activity and antiproliferative effects, making it a lead compound for developing potential prostate cancer treatments (Yi-Min Liu et al., 2015).

Antitubulin and Antiproliferative Properties

Research into substituted tetrahydroisoquinoline derivatives revealed their impact on antiproliferative activity against various cancer cell lines. The modification of these compounds can significantly affect their biological activity, offering insights into the design of new antitumor agents (Dohle et al., 2014).

Synthetic Applications

The synthetic versatility of tetrahydroisoquinolines has been demonstrated through various studies. For instance, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases the utility of tetrahydroisoquinoline derivatives in complex organic syntheses (Lie et al., 2010).

Enzymatic Deracemization

A novel cyclohexylamine oxidase was discovered and applied for the deracemization of a key dextromethorphan intermediate, showcasing an efficient biocatalytic approach to synthesizing enantioenriched compounds of pharmaceutical importance (Xiaofan Wu et al., 2020).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, many organic compounds can be irritants or potentially toxic, so it would be important to use personal protective equipment when handling this substance.

将来の方向性

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing a tetrahydroquinoline group are often studied for their potential as pharmaceuticals, so this could be one possible direction for future research.

Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. The actual properties and reactivity of the compound could vary. For a more accurate analysis, experimental data and studies specifically on this compound would be needed.

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-17-9-5-14(6-10-17)13-21-19(24)20(25)22-16-8-7-15-4-3-11-23(18(15)12-16)29(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRQTTKYOFBCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

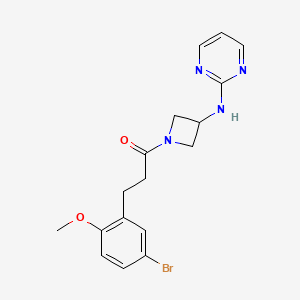

![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)

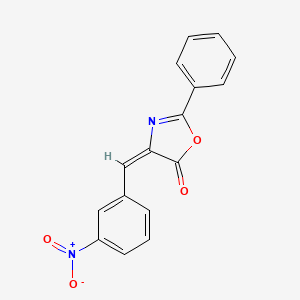

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)

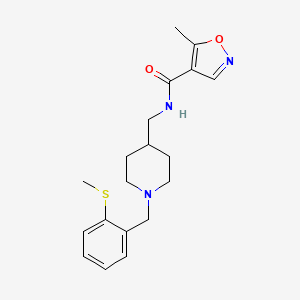

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)